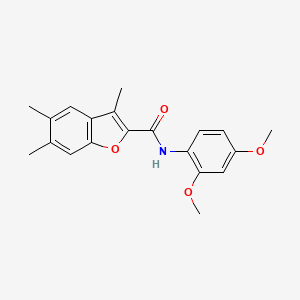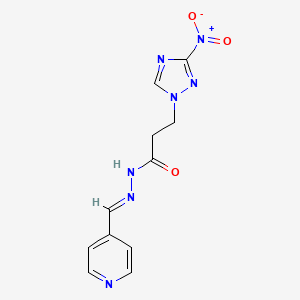![molecular formula C16H13NOS2 B5799923 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone, also known as MQT, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antimicrobial properties. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus. In addition, 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been found to have antibacterial and antifungal properties.
Wirkmechanismus
The exact mechanism of action of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone is not fully understood. However, it has been proposed that 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone inhibits the activity of enzymes involved in cancer cell growth and viral replication. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and cell death. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. In addition, 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone in lab experiments is its high purity and stability. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been synthesized with high yields and high purity, making it a reliable compound for scientific research. However, one limitation of using 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone is its potential toxicity. While 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been shown to have anticancer and antiviral properties, it may also have toxic effects on healthy cells. Therefore, careful consideration should be given to the dosage and duration of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone treatment in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone. One area of research is the development of novel 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antiviral properties of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone. Additionally, further studies are needed to determine the optimal dosage and duration of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone treatment in lab experiments. Overall, the potential applications of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone in scientific research make it a promising compound for further investigation.
Synthesemethoden
The synthesis of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone involves the reaction of 2-thiophenecarboxaldehyde with 4-methyl-2-aminobenzothiazole followed by thionation with Lawesson's reagent. The resulting product is then reacted with 2-bromoethyl ethyl sulfide to yield 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone. The synthesis method has been optimized to produce high yields of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone with high purity.
Eigenschaften
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-11-9-16(17-13-6-3-2-5-12(11)13)20-10-14(18)15-7-4-8-19-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEOVLOPEUFQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)

![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)